Isopropyl 3-hydroxyazetidine-1-carboxylate
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Overview
Description
Isopropyl 3-hydroxyazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-hydroxyazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable β-lactam precursor, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented green oxidation reaction in a microchannel reactor. This approach is suitable for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropyl 3-hydroxyazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism by which isopropyl 3-hydroxyazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-hydroxyazetidine-1-carboxylate
- 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide
Uniqueness
Isopropyl 3-hydroxyazetidine-1-carboxylate is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for designing new molecules with tailored properties .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5(2)11-7(10)8-3-6(9)4-8/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
SNUHLWCARHUUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CC(C1)O |
Origin of Product |
United States |
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